molecular formula C28H59O5P B12730355 [(2R)-2-hydroxyoctacosyl] dihydrogen phosphate

[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate

Cat. No.: B12730355
M. Wt: 506.7 g/mol
InChI Key: LGIKLPLTANDDMI-MUUNZHRXSA-N
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Description

2-Hydroxyalkyl(C28-50) phosphite is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms The specific structure of 2-Hydroxyalkyl(C28-50) phosphite includes a hydroxyalkyl group with a carbon chain length ranging from 28 to 50 atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyalkyl(C28-50) phosphite typically involves the reaction of a dialkyl phosphite with an aldehyde or ketoneThe reaction conditions often include the use of a base catalyst, such as triethylamine, to promote the addition of the dialkyl phosphite to the carbonyl compound . The reaction can be carried out at room temperature or slightly elevated temperatures, depending on the specific reactants and desired yield.

Industrial Production Methods

Industrial production of 2-Hydroxyalkyl(C28-50) phosphite may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, desired production volume, and cost considerations. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyalkyl(C28-50) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyalkyl(C28-50) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyalkyl(C28-50) phosphite involves its interaction with molecular targets such as enzymes and cellular receptors. The hydroxyalkyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphite group can also interact with metal ions, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyalkyl(C28-50) phosphite is unique due to its long carbon chain length, which imparts specific physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the stabilization of polymers and as additives in lubricants .

Properties

Molecular Formula

C28H59O5P

Molecular Weight

506.7 g/mol

IUPAC Name

[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate

InChI

InChI=1S/C28H59O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(29)27-33-34(30,31)32/h28-29H,2-27H2,1H3,(H2,30,31,32)/t28-/m1/s1

InChI Key

LGIKLPLTANDDMI-MUUNZHRXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC[C@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(COP(=O)(O)O)O

Origin of Product

United States

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